![molecular formula C22H15ClN2O3S B2737676 1-(4-Chlorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632320-66-2](/img/structure/B2737676.png)
1-(4-Chlorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-Chlorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a member of the class of 1,3-thiazoles . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, NMR, and Mass spectrometry. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide information about the number and type of hydrogen and carbon atoms .Chemical Reactions Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques such as melting point determination, solubility tests, and spectroscopic techniques .Applications De Recherche Scientifique
Chemical Structure and Properties
The compound has not been directly studied in the provided literature. However, research on structurally related compounds offers insights into the potential applications and properties of similar chemical entities. For instance, studies on pyrrolo[3,4-c]pyrrole-1,4-dione derivatives have highlighted their significance in various fields due to their unique chemical structures and properties. These compounds have been explored for their photoluminescent properties and as potential donor materials in organic photovoltaic cells, showcasing their utility in materials science and energy research (Beyerlein & Tieke, 2000); (Wu et al., 2011).
Synthesis and Modification
Research has also focused on the synthesis and structural modification of related compounds to enhance their chemical and physical properties. For example, the synthesis of 1-(4-trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles through chain heterocyclization highlights the adaptability and modifiability of this class of compounds, indicating potential pathways for the synthesis and functionalization of the compound (Vovk et al., 2010).
Application in Memory Enhancement
Furthermore, derivatives of dihydro-1H-pyrrolizine-3,5(2H,6H)-diones have been studied for their potential in reversing amnesia, suggesting possible neuropharmacological applications of similar compounds. This points to the broad therapeutic potential of structurally related chemicals, including the possibility of exploring the compound for similar uses (Butler et al., 1987).
Electropolymerization and Electronic Applications
Electropolymerizable properties of N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole demonstrate the potential for creating polymer films that could be useful in electronic applications. This suggests that the compound , due to its structural similarities, might also possess electropolymerizable properties that can be exploited in creating advanced materials (Lengkeek et al., 2010).
Antimicrobial Activity
Synthesis and evaluation of related compounds have shown significant antimicrobial activity, indicating the potential of the compound for development into new antibacterial agents. This highlights the importance of chemical synthesis in discovering new drugs and materials with significant biological activities (Nural et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O3S/c1-11-9-15-16(10-12(11)2)28-20-17(19(15)26)18(13-3-5-14(23)6-4-13)25(21(20)27)22-24-7-8-29-22/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKWYUFZHFLGQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Ethyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B2737593.png)
![1-[(Benzyloxy)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2737596.png)
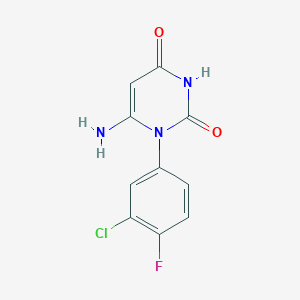
![3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2737599.png)
![(E)-3-(2-chlorophenyl)-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)prop-2-enamide;hydrochloride](/img/structure/B2737601.png)
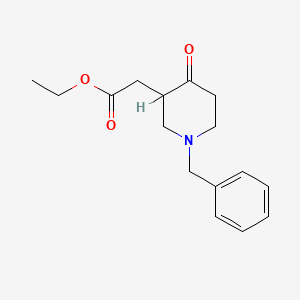
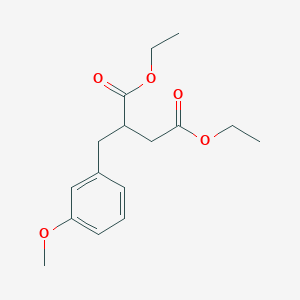
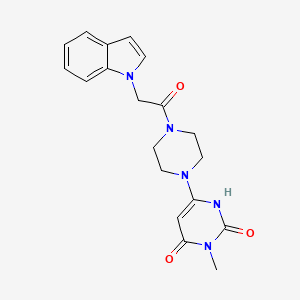
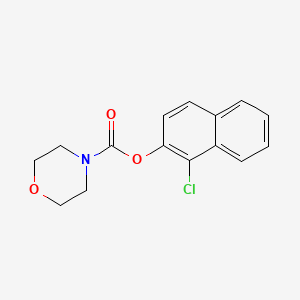
![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)ethan-1-one](/img/structure/B2737609.png)



![N-methyl-N-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2737616.png)
